



# Application Notes and Protocols for Tersolisib Combination Therapies in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tersolisib** (formerly STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha (PI3K $\alpha$ ). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. **Tersolisib** specifically targets prevalent PI3K $\alpha$  helical and kinase domain mutations, such as H1047R, with the aim of providing a more favorable therapeutic window by sparing wild-type PI3K $\alpha$  and thus avoiding common toxicities like hyperglycemia.[1] Preclinical and early clinical data suggest that **Tersolisib**, both as a monotherapy and in combination, holds promise for the treatment of cancers harboring PIK3CA mutations.

These application notes provide a summary of key preclinical data for **Tersolisib** in combination with other targeted therapies and detailed protocols for relevant in vitro and in vivo experiments.

# Data Presentation: Preclinical Efficacy of Tersolisib Combinations

Preclinical studies have demonstrated the synergistic anti-tumor activity of **Tersolisib** when combined with standard-of-care agents in breast cancer models. The following tables



summarize the in vivo efficacy of **Tersolisib** in combination with the selective estrogen receptor degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of ER+, PIK3CA-mutant breast cancer.

Table 1: In Vivo Efficacy of **Tersolisib** in Combination with Fulvestrant in an ER+ (PIK3CA H1047R) Breast Cancer Xenograft Model (T47D)

| Treatment Group          | Dosing Schedule                                | Mean Tumor Volume<br>Change from Baseline<br>(Day 20) |
|--------------------------|------------------------------------------------|-------------------------------------------------------|
| Vehicle                  | -                                              | Growth                                                |
| Tersolisib (STX-478)     | 100 mg/kg, p.o., q.d.                          | Regression                                            |
| Fulvestrant              | 5 mg/mouse, s.c., q.w.                         | Stasis/Slight Regression                              |
| Tersolisib + Fulvestrant | 100 mg/kg, p.o., q.d. + 5 mg/mouse, s.c., q.w. | Deep and Sustained<br>Regression                      |

Table 2: In Vivo Efficacy of **Tersolisib** Triple Combination in an ER+ (PIK3CA H1047R) Breast Cancer PDX Model (ST-928)

| Treatment Group                           | Dosing Schedule                                                             | Mean Tumor Volume<br>Change from Baseline |
|-------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------|
| Vehicle                                   | -                                                                           | Growth                                    |
| Fulvestrant + Palbociclib                 | 5 mg/mouse, s.c., q.w. + 100<br>mg/kg, p.o., q.d.                           | Stasis/Slight Regression                  |
| Tersolisib + Fulvestrant +<br>Palbociclib | 30 mg/kg, p.o., q.d. + 5<br>mg/mouse, s.c., q.w. + 100<br>mg/kg, p.o., q.d. | Deep and Sustained<br>Regression          |

Table 3: In Vivo Efficacy of **Tersolisib** Triple Combination in an ER+ (PIK3CA E545K) Breast Cancer PDX Model (ST1056)



| Treatment Group                           | Dosing Schedule                                                             | Outcome                  |
|-------------------------------------------|-----------------------------------------------------------------------------|--------------------------|
| Vehicle                                   | -                                                                           | Progressive Disease      |
| Fulvestrant + Palbociclib                 | 5 mg/mouse, s.c., q.w. + 100<br>mg/kg, p.o., q.d.                           | Tumor Growth Delay       |
| Tersolisib + Fulvestrant +<br>Palbociclib | 30 mg/kg, p.o., q.d. + 5<br>mg/mouse, s.c., q.w. + 100<br>mg/kg, p.o., q.d. | Durable Tumor Regression |

# Signaling Pathways and Experimental Workflows PI3K/Akt/mTOR Signaling Pathway and Points of Intervention





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR pathway showing **Tersolisib**'s inhibition of mutant PI3Kα.



# Crosstalk with ER and CDK4/6 Pathways and Rationale for Combination



Click to download full resolution via product page

Caption: Rationale for triple combination therapy targeting interconnected signaling pathways.

### **Experimental Workflow for In Vitro Combination Studies**





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of **Tersolisib** combination therapies.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **Tersolisib** in combination with other drugs on cancer cell proliferation and viability.

#### Materials:

- PIK3CA-mutant cancer cell line (e.g., T47D, MCF7)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well clear flat-bottom plates
- **Tersolisib**, Fulvestrant, Palbociclib (or other drugs of interest)
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Multichannel pipette
- Microplate reader (570 nm wavelength)

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed 3,000-5,000 cells per well in 100 μL of complete medium into a 96-well plate.
  - Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of single agents and combinations in complete medium. A dose matrix is recommended for synergy analysis.
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the drug-containing medium. Include wells for vehicle control (DMSO-treated) and no-cell blanks.
  - Incubate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
  - Add 20 μL of MTT solution to each well.
  - Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
- Solubilization and Measurement:
  - Carefully aspirate the medium from each well.
  - $\circ$  Add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.



- Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  - Determine the IC50 values for single agents.
  - Use software such as CompuSyn or SynergyFinder to calculate the Combination Index
     (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

### Western Blot for PI3K and CDK4/6 Pathway Analysis

This protocol is for assessing the pharmacodynamic effects of **Tersolisib** combinations on key signaling proteins.

#### Materials:

- PIK3CA-mutant cancer cells
- · 6-well plates
- Tersolisib, Fulvestrant, Palbociclib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- · Transfer buffer



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-p-S6 (S240/244), anti-total S6, anti-p-Rb (S780), anti-total Rb, anti-Vinculin or β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with the desired concentrations of single agents and combinations for a specified time (e.g., 4-24 hours).
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells on ice with RIPA buffer for 30 minutes.
  - Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant (protein extract).
- Protein Quantification:
  - Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Load 20-30 μg of protein per lane onto an SDS-PAGE gel.



- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify band intensities using image analysis software and normalize phosphorylated protein levels to their total protein counterparts and/or a loading control.

# In Vivo Xenograft Model for Combination Therapy Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Tersolisib** combinations in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- PIK3CA-mutant cancer cells (e.g., T47D) or patient-derived tumor fragments
- Matrigel (optional, for cell line-derived xenografts)
- Tersolisib, Fulvestrant, Palbociclib
- Appropriate vehicle solutions for each drug



- · Calipers for tumor measurement
- Animal balance

#### Procedure:

- Tumor Implantation:
  - For CDX models, inject cancer cells (e.g., 5 x 10<sup>6</sup> T47D cells) subcutaneously into the flank of the mice.
  - For PDX models, implant small tumor fragments subcutaneously.
  - Monitor mice for tumor formation.
- Treatment Initiation:
  - Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):
    - Group 1: Vehicle
    - Group 2: Tersolisib
    - Group 3: Combination Drug 1 (e.g., Fulvestrant)
    - Group 4: Combination Drug 2 (e.g., Palbociclib)
    - Group 5: Tersolisib + Drug 1
    - Group 6: Tersolisib + Drug 2
    - Group 7: Drug 1 + Drug 2
    - Group 8: **Tersolisib** + Drug 1 + Drug 2
  - Administer drugs according to the specified doses and schedules (e.g., daily oral gavage for **Tersolisib** and Palbociclib, weekly subcutaneous injection for Fulvestrant).



- · Monitoring and Measurement:
  - Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
  - Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
  - Observe the general health and behavior of the animals daily.
- Study Endpoint and Analysis:
  - Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
  - At the end of the study, euthanize the mice and excise the tumors.
  - Compare the mean tumor volumes between the treatment groups.
  - Calculate Tumor Growth Inhibition (TGI) for each treatment group.
  - Tumors can be processed for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

### **Conclusion**

**Tersolisib**, a mutant-selective PI3Kα inhibitor, demonstrates significant anti-tumor activity, particularly when used in combination with other targeted agents like fulvestrant and CDK4/6 inhibitors in preclinical models of PIK3CA-mutant breast cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of **Tersolisib**-based combination therapies. As clinical data from trials such as PIKALO-1 continues to emerge, the potential of **Tersolisib** to offer a more tolerable and effective treatment option for patients with PIK3CA-mutant cancers will become clearer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Tersolisib Combination Therapies in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862097#using-tersolisib-in-combination-with-other-cancer-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com